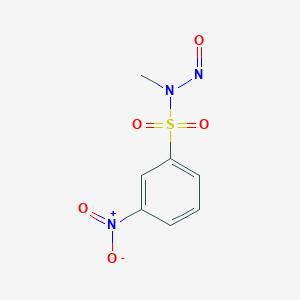
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is a complex organic compound characterized by the presence of nitroso, nitro, and sulfonamide functional groups. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by nitrosation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrosation step involves the reaction of the nitrated product with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in drug development and as a model compound for studying the effects of nitroso and nitro groups on biological systems.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, protein modification, and other cellular effects. The nitroso group is particularly reactive and can form adducts with nucleophilic sites in biomolecules, leading to mutagenic and carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-nitroso-4-methylbenzenesulfonamide (Diazald): Used as a precursor for diazomethane synthesis.
N-Methyl-N-nitroso-N-nitrosoguanidine (MNNG): Known for its mutagenic properties and used in cancer research.
Uniqueness
N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is unique due to the presence of both nitro and nitroso groups, which confer distinct reactivity and biological effects. This combination of functional groups makes it a valuable compound for studying the interplay between different reactive species in chemical and biological systems .
Eigenschaften
CAS-Nummer |
833427-47-7 |
|---|---|
Molekularformel |
C7H7N3O5S |
Molekulargewicht |
245.22 g/mol |
IUPAC-Name |
N-methyl-3-nitro-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C7H7N3O5S/c1-9(8-11)16(14,15)7-4-2-3-6(5-7)10(12)13/h2-5H,1H3 |
InChI-Schlüssel |
HLZCHXBOLSUBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(N=O)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


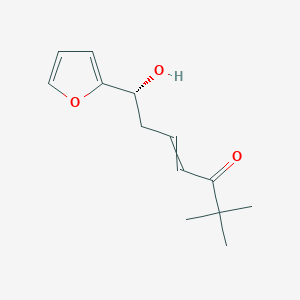
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
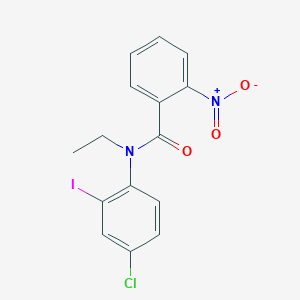


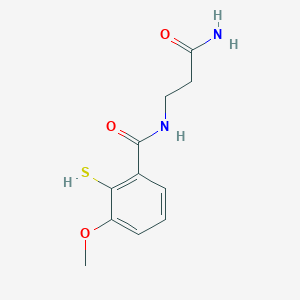
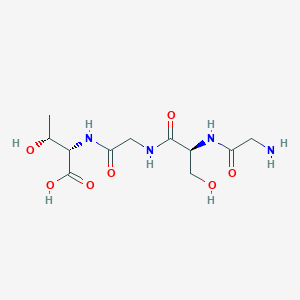
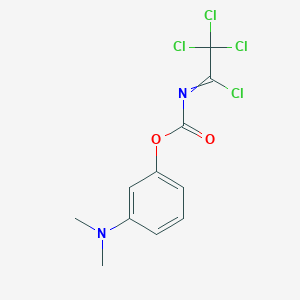
methanone](/img/structure/B14212100.png)
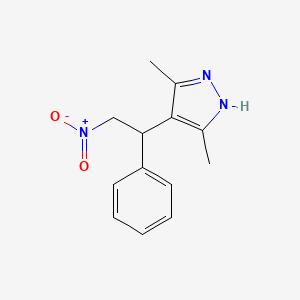


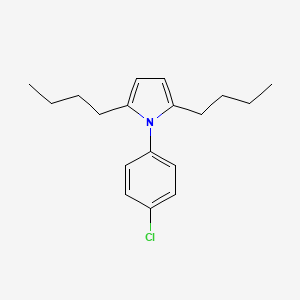
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
